tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

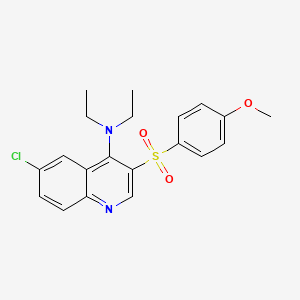

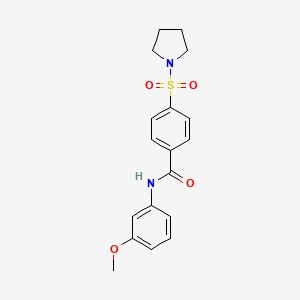

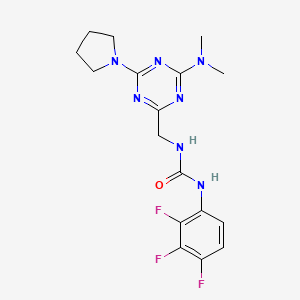

“tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average molecular weight of 335.4 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate derivatives have been extensively studied to enhance their application in the development of pharmaceutical compounds and in the field of organic chemistry. For instance, the process development and pilot-plant synthesis of related compounds show the scale-up of efficient synthesis methods, highlighting the practicality of these chemicals in industrial applications (Li et al., 2012). These methodologies are crucial for producing high-purity compounds that can serve as intermediates in the manufacture of pharmaceuticals and other chemicals.

Applications in Drug Development

Compounds structurally related to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate have been investigated for their potential in drug development, particularly as intermediates or as core structures for the synthesis of more complex molecules with therapeutic potential. For example, the synthesis, characterization, and biological evaluation of certain cyclometalated Rh(III) and Ir(III) complexes involving similar structural motifs demonstrate their utility in medicinal chemistry, offering pathways to new treatments (Mukhopadhyay et al., 2015).

Material Science and Catalysis

The derivatives of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate find applications in material science and catalysis, contributing to the development of novel materials and catalysts. The stabilization of redox states and enhanced catalytic activity in certain complexes based on structural analogs underscore their significance in catalytic processes and the design of functional materials (Arion et al., 2013).

Antioxidant and Stabilization Properties

Research on the synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures reveals that compounds structurally similar to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate can act as antioxidants, indicating their potential in improving the stability and performance of industrial materials (Vasylkevych et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPJULZEPRQBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2-methoxyphenyl)acetamide](/img/structure/B2979906.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)